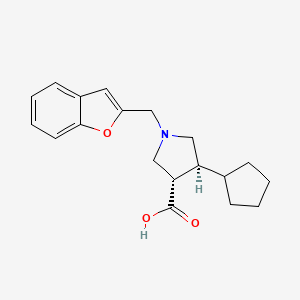
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid, commonly known as BP897, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BP897 is a selective dopamine D3 receptor antagonist, which means that it can block the activity of dopamine at this particular receptor. In
Mechanism of Action
BP897 acts as a selective dopamine D3 receptor antagonist, which means that it can block the activity of dopamine at this particular receptor. Dopamine is a neurotransmitter that plays a critical role in reward and motivation pathways in the brain. By blocking the activity of dopamine at the D3 receptor, BP897 can reduce the rewarding effects of drugs of abuse, such as cocaine, and decrease the likelihood of relapse in addicted individuals.
Biochemical and Physiological Effects
BP897 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to decrease the self-administration of cocaine in rats and reduce the rewarding effects of cocaine in mice. BP897 has also been shown to improve cognitive function in rats with cognitive deficits induced by scopolamine. Additionally, BP897 has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using BP897 in lab experiments is its selective activity at the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various neurological and psychiatric disorders. However, one limitation of using BP897 is its potential off-target effects at other receptors. This can complicate the interpretation of results and make it difficult to determine the specific effects of BP897 on the dopamine D3 receptor.
Future Directions
There are several future directions for research on BP897. One area of interest is the potential use of BP897 in the treatment of other addictive disorders, such as opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of BP897, particularly in humans. Finally, the development of more selective dopamine D3 receptor antagonists may provide a more targeted approach to studying the role of this receptor in various disorders.
Synthesis Methods
The synthesis of BP897 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-benzofuran-2-ylmethanol with cyclopentylmagnesium bromide to form 1-(1-benzofuran-2-ylmethyl)cyclopentanol. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole-3-carboxylic acid to form BP897. The final product is then purified using various chromatography techniques.
Scientific Research Applications
BP897 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anti-addictive properties, particularly in the treatment of cocaine addiction. BP897 has also been studied for its potential as an antidepressant, as well as its ability to improve cognitive function in patients with schizophrenia.
properties
IUPAC Name |
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-19(22)17-12-20(11-16(17)13-5-1-2-6-13)10-15-9-14-7-3-4-8-18(14)23-15/h3-4,7-9,13,16-17H,1-2,5-6,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJNEWXXJGVJC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-1-hydroxybut-3-en-2-yl]-4-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B7354713.png)
![(3aS)-2-[(2-methoxy-5-nitrophenyl)methyl]-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B7354718.png)
![[(3aS,7aR)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B7354721.png)
![4-chloro-N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]benzamide](/img/structure/B7354727.png)
![(E)-1-[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354729.png)
![1-[(1S,5R)-1,5-bis(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-3-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B7354735.png)
![(3R,4R)-4-cyclohexyl-1-[(5-methoxycarbonyl-1-methylpyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354758.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2-methyl-2-bicyclo[2.2.1]heptanyl)methanone](/img/structure/B7354766.png)

![(3S,4R)-1-(3-bicyclo[3.1.0]hexanylmethyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7354796.png)
![(3R,4R)-4-(3-methylimidazol-4-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354797.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)